

Carebastine mechanism of action

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Compound Focus: Carebastine

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Dual Mechanisms of Action

The table below summarizes the core mechanisms of **Carebastine**.

Mechanism of Action	Biological Effect	Functional Outcome
H1 Receptor Inverse Agonism [1] [2]	Competitively blocks histamine from binding to H1 receptors, stabilizing them in an inactive state [2].	Reduces symptoms of allergic reactions (e.g., itching, swelling) [1]. Has minimal penetration into the CNS, leading to low sedative properties [1].
Anti-Angiogenic Activity [3]	Inhibits VEGF-induced endothelial cell proliferation, migration, and capillary-like tube formation [3]. Disrupts VEGFR-2 and Akt phosphorylation signaling [3].	May ameliorate pathological vascular remodeling in chronic inflammatory diseases [3].

Experimental Evidence and Protocols

Key experimental findings and detailed methodologies from research are summarized below.

Experimental Model / Assay	Key Finding	Carebastine Concentration/Dose
In Vitro: HUVEC/HPAEC Proliferation [3]	Inhibition of VEGF-induced cell proliferation.	20 μ M: 42-64% inhibition (48h); 62-75% inhibition (72h) [3].
In Vitro: HUVEC/HPAEC Migration [3]	Inhibition of VEGF-induced cell migration.	10 μ M: 37-60% inhibition; 30 μ M: 70-78% inhibition [3].
In Vitro: Capillary-like Tube Formation [3]	Disruption of VEGF-induced capillary network formation on basement membrane.	20 μ M: 70-86% reduction [3].
In Vivo: Chick CAM Assay [3]	Inhibition of VEGF-induced new blood vessel formation.	30 μ M & 50 μ M: dose-dependent inhibition [3].
Western Blot Analysis [3]	Inhibition of VEGF-induced and H1 receptor-induced phosphorylation of VEGFR-2 and Akt.	10 μ M & 20 μ M: 4- to 6-fold reduction [3].

Detailed Experimental Protocol for Anti-Angiogenic Studies [3]:

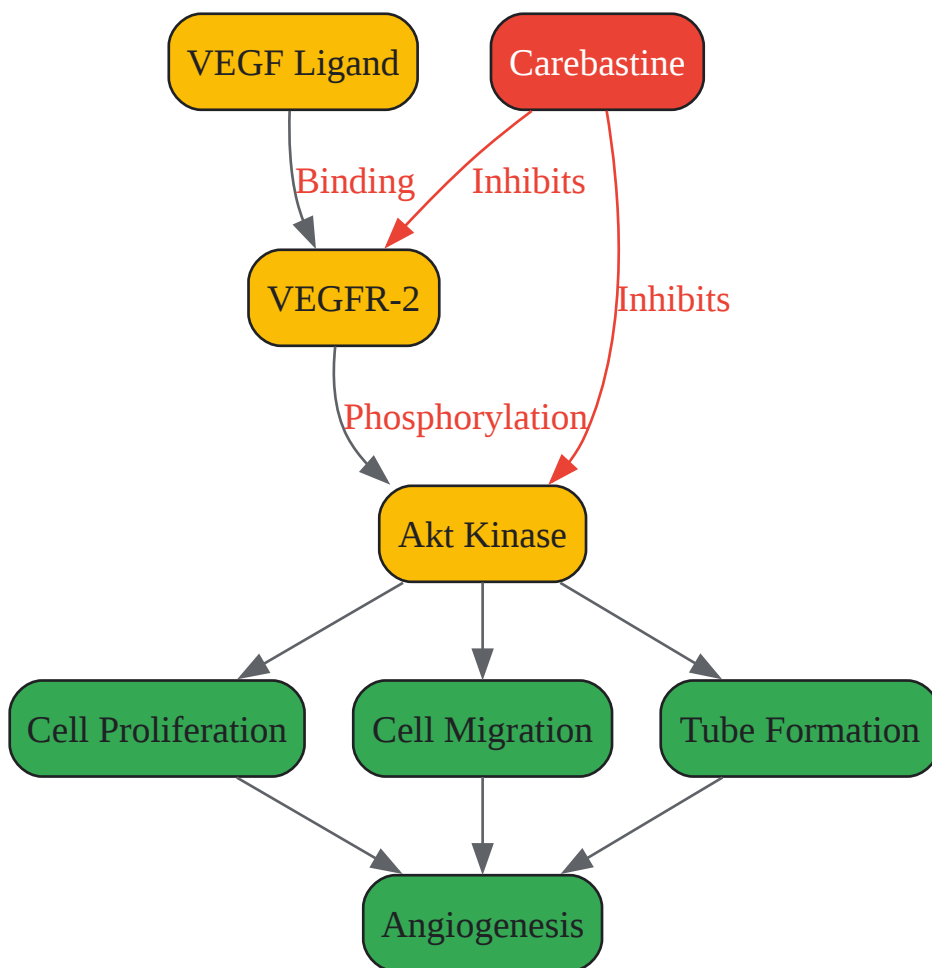
- **Cell Culture:** Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary Artery Endothelial Cells (HPAECs) are maintained in standard culture media.
- **Proliferation Assay (MTS/Trypan Blue):** Cells are seeded in plates, serum-starved, then treated with VEGF and varying concentrations of **Carebastine**. Proliferation is measured after 48-72 hours via metabolic activity dyes (e.g., MTS) or direct cell counting.
- **Migration Assay (Boyden Chamber):** Serum-starved cells are placed in the upper chamber of a transwell insert with VEGF as a chemoattractant in the lower chamber. **Carebastine** is added to the upper chamber. After incubation, cells that migrate to the lower surface are stained and counted.
- **Tube Formation Assay:** A basement membrane extract (e.g., Matrigel) is polymerized in wells. Endothelial cells are seeded on top with VEGF and **Carebastine**. The formation of capillary-like structures is visualized and quantified after several hours by measuring tube length and branch points.
- **Chick Chorioallantoic Membrane (CAM) Assay:** Fertilized chick eggs are incubated. A window is made in the shell on day 3, and a pellet containing VEGF and **Carebastine** is applied to the CAM.

After 3 more days, the CAM is examined, and newly formed blood vessels around the pellet are counted.

- **Western Blot for Signaling:** Serum-starved endothelial cells are pre-treated with **Carebastine** and then stimulated with VEGF. Cells are lysed, proteins are separated by SDS-PAGE, and membranes are probed with antibodies against phosphorylated VEGFR-2 and Akt, followed by detection.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which **Carebastine** exerts its anti-angiogenic effects, based on the experimental data.



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> **Carebastine** inhibits VEGF-driven angiogenesis by blocking key phosphorylation events in the VEGFR-2/Akt signaling pathway.

Metabolism and Pharmacokinetics

- **Metabolic Activation:** **Carebastine** is itself the **active metabolite** of the second-generation antihistamine Ebastine [3] [4] [1]. Ebastine is metabolized primarily in the liver by the cytochrome P450 system, notably **CYP3A4** and **CYP2J2**, to form **Carebastine** [5] [1].
- **Pharmacokinetic Profile:** Ebastine is rapidly absorbed after oral administration and converted to **Carebastine**, which reaches peak plasma concentrations within 2.5 to 4 hours [1]. **Carebastine** has a long half-life, supporting once-daily dosing, and is noted for its **minimal penetration of the blood-brain barrier**, resulting in a low potential for sedation [1] [2].

Research Implications and Potential

The dual mechanism of **Carebastine** suggests potential research and therapeutic applications beyond its traditional use for allergies:

- **Therapeutic Repurposing:** The anti-angiogenic activity indicates potential use in **chronic inflammatory diseases** where pathological blood vessel formation plays a role, such as in airway remodeling in severe asthma [3] or in psoriasis [6].
- **Drug Development:** **Carebastine's** structure and known safety profile could serve as a starting point for developing new multi-functional anti-angiogenic compounds [4].

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